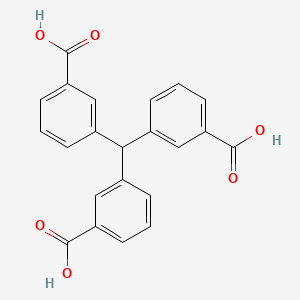

3,3',3''-methanetriyltribenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Research on compounds similar to 3,3',3''-methanetriyltribenzoic acid suggests that their synthesis often involves modular self-assembly processes. For example, the modular self-assembly of methanetetrabenzoic acid with linear linkers has been demonstrated to afford different interpenetrating diamondoid frameworks, showcasing the potential synthesis pathways that could be applied to 3,3',3''-methanetriyltribenzoic acid (Yonghong Men et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 3,3',3''-methanetriyltribenzoic acid is characterized by complex frameworks that can exhibit various modes of interpenetration and assembly. These structures are often determined using X-ray crystallography, revealing intricate hydrogen-bonded networks and coordination polymers with diverse topologies (S. Varughese & V. Pedireddi, 2005).

Chemical Reactions and Properties

The chemical reactions and properties of compounds like 3,3',3''-methanetriyltribenzoic acid often involve the formation of coordination polymers and frameworks through interactions with metal ions or other organic linkers. These interactions can lead to the development of materials with unique chemical and physical properties, useful in various applications, such as catalysis and gas storage (V. Pedireddi & S. Varughese, 2004).

Physical Properties Analysis

The physical properties of these compounds, including their stability, solubility, and melting points, are influenced by their molecular structure and the nature of their intermolecular interactions. For instance, the synthesis and structural elucidation of coordination polymers have revealed solvent-dependent properties, highlighting the significance of the molecular environment on the physical characteristics of these compounds (V. Pedireddi & S. Varughese, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming diverse supramolecular assemblies, are pivotal for understanding the functionality of compounds like 3,3',3''-methanetriyltribenzoic acid. Studies on related compounds have demonstrated their ability to participate in hydrogen bonding and coordination with metal ions, leading to the formation of novel materials with potential applications in various fields (S. Varughese & V. Pedireddi, 2005).

Applications De Recherche Scientifique

Advanced Materials Development

Research has focused on the synthesis of new materials with specific properties. For instance, a study reported the creation of a cationic microporous metal–organic framework (MOF) featuring a three-dimensional structure with cationic skeletons and one-dimensional pores. This MOF exhibits strong charge-induced interactions with certain hydrocarbons, leading to highly selective gas sorption capabilities, particularly for separating C2 hydrocarbons from methane at room temperature (Xu et al., 2013).

Gas Separation Technologies

The modular self-assembly of related compounds with linear linkers has been explored to afford different interpenetrating diamondoid frameworks. These frameworks demonstrate significant potential for gas separation due to their unique modes of interpenetration and structural characteristics (Men et al., 2009).

Catalysis

Some studies have focused on the catalytic properties of materials derived from methanetriyltribenzoic acid and similar compounds. For example, the direct piezocatalytic conversion of methane into alcohols over hydroxyapatite was investigated, offering a novel approach to C1 chemistry and the fabrication of value-added chemicals from methane directly (Zhou et al., 2021).

Environmental Applications

The development of anionic MOFs for enhanced gas and vapor adsorption and separation ability has been reported, showing high adsorption uptakes of C2 and C3 hydrocarbons and selective separation capabilities at room temperature. This includes the separation of propane, acetylene, ethane, and ethylene from methane, demonstrating the potential for environmental cleanup and industrial gas separation processes (Huang et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-[bis(3-carboxyphenyl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c23-20(24)16-7-1-4-13(10-16)19(14-5-2-8-17(11-14)21(25)26)15-6-3-9-18(12-15)22(27)28/h1-12,19H,(H,23,24)(H,25,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZCECJSFJHKRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(C2=CC(=CC=C2)C(=O)O)C3=CC(=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',3''-Methanetriyltribenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)